molecular formula C13H19NO2 B2739535 [4-(3-Methoxyphenyl)oxan-4-yl]methanamine CAS No. 868849-49-4

[4-(3-Methoxyphenyl)oxan-4-yl]methanamine

Cat. No.: B2739535
CAS No.: 868849-49-4
M. Wt: 221.3
InChI Key: VCRKYGDZXSUHJM-UHFFFAOYSA-N
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Description

“[4-(3-Methoxyphenyl)oxan-4-yl]methanamine” is a chemical compound with the molecular formula C13H19NO2. It is also known as (4-methoxyphenyl)(oxan-4-yl)methanamine hydrochloride . The compound has a molecular weight of 221.3.


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H19NO2.ClH/c1-15-12-4-2-10(3-5-12)13(14)11-6-8-16-9-7-11;/h2-5,11,13H,6-9,14H2,1H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical and Chemical Properties Analysis

“this compound” is a powder . The compound has a molecular weight of 221.3. More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available sources.

Scientific Research Applications

Medicinal Chemistry and Pharmacology

A significant area of application for compounds related to “[4-(3-Methoxyphenyl)oxan-4-yl]methanamine” is in the development of new pharmaceuticals, particularly as antimicrobial agents and chemosensors. For instance, a study on the design, synthesis, and antimicrobial activities of new quinoline derivatives, including some carrying a 1,2,3-triazole moiety, highlights the potential of such compounds in combating pathogenic strains. These compounds demonstrated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).

Another example is the development of a highly selective chemosensor for Ag(+) ion detection using 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine. This chemosensor exhibited strong fluorescent enhancement upon binding to Ag(+) ions, attributed to an increase in intramolecular charge transfer, which is crucial for applications in environmental monitoring and analytical chemistry (Tharmaraj, Devi, & Pitchumani, 2012).

Environmental Science

In environmental science, the study of degradation products of Benzophenone-3 in chlorinated seawater swimming pools provides insights into the transformation products of UV filters like oxybenzone. This research is important for understanding the environmental impact of common sunscreen components in marine environments, particularly how they react to form potentially more toxic brominated disinfection byproducts (Manasfi et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

[4-(3-methoxyphenyl)oxan-4-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-15-12-4-2-3-11(9-12)13(10-14)5-7-16-8-6-13/h2-4,9H,5-8,10,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRKYGDZXSUHJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(CCOCC2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred suspension of LiAlH4 (3.7 g, 96.7 mmol) in diethyl ether (100 mL) cooled at 0° C. was added dropwise a solution of 4-(3-methoxyphenyl)-tetrahydro-pyran-4-carbonitrile (4.2 g, 19.3 mmol) in diethyl ether (100 mL). After being stirred at room temperature for 30 min, the reaction mixture was refluxed for another 15 min. The mixture was cooled to 10° C. and water, sodium hydroxide (15% w/v in water, 0.48 mL) and water again were successively added dropwise. After being stirred for 15 min at room temperature, the mixture was filtered over diatomaceous earth and concentrated. The residue was purified with flash chromatography (DCM/MeOH: 95/5) to provide (4-(3-methoxyphenyl)tetrahydro-pyran-4-yl]methylamine (4 g, 94%).
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.48 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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